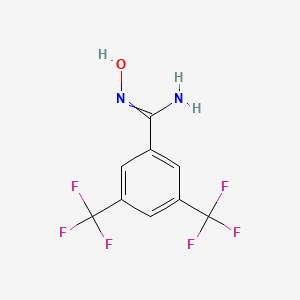

3,5-Bis(trifluoromethyl)benzamidoxime

Description

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)benzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)benzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPMNUHESBFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72111-09-2 | |

| Record name | 72111-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)benzamidoxime synthesis protocol

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 3,5-bis(trifluoromethyl)benzamidoxime, a key building block in modern medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making this scaffold highly valuable for drug discovery professionals. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for researchers.

Strategic Overview: The Chemistry of Amidoxime Formation

The conversion of a nitrile to an amidoxime is the most direct and widely employed synthetic strategy.[1][2] This transformation is fundamentally a nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The reaction is versatile, but its efficiency and selectivity can be influenced by several factors, including the nature of the hydroxylamine reagent, the solvent system, temperature, and the electronic properties of the nitrile substrate.

For the synthesis of 3,5-bis(trifluoromethyl)benzamidoxime, the starting material is 3,5-bis(trifluoromethyl)benzonitrile. The two strongly electron-withdrawing trifluoromethyl groups activate the nitrile carbon towards nucleophilic attack, which is favorable for this reaction. However, these same groups can also promote the formation of an undesired amide byproduct through a competing reaction pathway.[3][4] Therefore, careful control of reaction conditions is paramount to ensure high yield and purity of the desired amidoxime.

Caption: High-level workflow for the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.

Core Synthesis Protocol: From Nitrile to Amidoxime

The most prevalent method involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base.[1][2] The base is crucial as it liberates the free hydroxylamine, which is the active nucleophile, from its hydrochloride salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

3,5-Bis(trifluoromethyl)benzamidoxime chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzamidoxime.

High-Fidelity Intermediate for Fluorinated Heterocycle Synthesis [1]

Executive Summary

3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) is a critical fluorinated building block in medicinal chemistry and materials science.[1] Defined by its electron-deficient aromatic ring and the amphoteric amidoxime motif, it serves as a primary precursor for 3,5-disubstituted-1,2,4-oxadiazoles —a privileged scaffold in drug discovery used to mimic amide bonds (bioisosteres) while improving metabolic stability and lipophilicity.[1] This guide provides a rigorous analysis of its physicochemical behavior, a validated synthetic protocol, and its mechanistic role in heterocycle formation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound features a benzene ring substituted at the meta positions with two strong electron-withdrawing trifluoromethyl groups.[1] This substitution pattern significantly lowers the pKa of the amidoxime hydroxyl group compared to non-fluorinated analogs, enhancing its reactivity in cyclization reactions.

Table 1: Core Physicochemical Data

| Property | Specification |

| IUPAC Name | N-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide |

| CAS Registry Number | 72111-09-2 |

| Molecular Formula | C₉H₆F₆N₂O |

| Molecular Weight | 272.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 131–133 °C [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2] |

| pKa (Predicted) | ~11.5 (OH), ~4.5 (protonated N) |

| Electronic Effect | Strong |

Structural Analysis & Tautomerism

The amidoxime functional group exists in a tautomeric equilibrium between the oxime (A) and hydroxyamidine (B) forms, though the oxime form predominates in the solid state and neutral solution.

-

Electronic Influence: The 3,5-bis(CF₃) substitution creates an electron-poor aromatic system.[1] This reduces the nucleophilicity of the amino group (-NH₂) relative to unsubstituted benzamidoximes but increases the acidity of the oxime proton (=N-OH).[1]

-

Lipophilicity: The two trifluoromethyl groups significantly increase the logP (approx. 2.8–3.1), facilitating membrane permeability in downstream pharmaceutical derivatives [2].

Figure 1: Tautomeric equilibrium and electronic influence of the trifluoromethyl groups.

Validated Synthetic Protocol

The most robust synthesis involves the nucleophilic addition of hydroxylamine to 3,5-bis(trifluoromethyl)benzonitrile.[1] This reaction is generally performed in a protic solvent to stabilize the polar transition state.[1]

Reagents & Stoichiometry[1][6][8][10][11][12]

-

Precursor: 3,5-Bis(trifluoromethyl)benzonitrile (1.0 equiv)

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0–3.0 equiv)

-

Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0–3.0 equiv)

-

Solvent: Ethanol/Water (2:1 v/v) or Methanol

Step-by-Step Methodology

-

Preparation: Dissolve hydroxylamine hydrochloride (3 equiv) and sodium carbonate (3 equiv) in water. Stir for 15 minutes to generate free hydroxylamine base in situ.

-

Addition: Dilute 3,5-bis(trifluoromethyl)benzonitrile (1 equiv) in ethanol and add it dropwise to the aqueous hydroxylamine solution.

-

Note: The biphasic nature requires vigorous stirring or the use of a co-solvent like methanol to ensure homogeneity.[1]

-

-

Reflux: Heat the reaction mixture to reflux (approx. 75–80 °C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the nitrile spot.

-

Workup:

-

Purification: Recrystallize from Toluene or Ethanol/Water if necessary to achieve the melting point of 131–133 °C.

Figure 2: Synthetic pathway from nitrile precursor to amidoxime target.

Reactivity Profile: 1,2,4-Oxadiazole Formation

The primary utility of 3,5-bis(trifluoromethyl)benzamidoxime is its conversion into 1,2,4-oxadiazoles . This heterocycle is a bioisostere for esters and amides, offering improved hydrolytic stability.

Mechanism

The reaction proceeds via an O-acylation followed by thermal cyclodehydration.[1]

-

O-Acylation: Reaction with an acyl chloride or carboxylic acid (with coupling agents like EDC/HOBt) yields the O-acyl amidoxime intermediate.[1]

-

Cyclization: Heating the intermediate (often in DMF or Toluene at 100–120 °C) drives the elimination of water to close the ring.

Critical Insight: The electron-withdrawing CF₃ groups reduce the nucleophilicity of the amidoxime nitrogen, often requiring higher temperatures or stronger activating agents for the initial acylation step compared to electron-rich benzamidoximes [3].[1]

Figure 3: Cyclization pathway to biologically active 1,2,4-oxadiazoles.

Analytical Characterization (Expected)

To validate the synthesis, the following spectroscopic signatures should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0–10.5 ppm (s, 1H): N-OH proton (diagnostic broad singlet).

-

δ 8.2–8.4 ppm (s, 2H): Aromatic protons at positions 2 and 6.

-

δ 8.0–8.1 ppm (s, 1H): Aromatic proton at position 4.

-

δ 6.0–6.5 ppm (s, 2H): -NH₂ protons (broad singlet).

-

-

IR Spectroscopy:

-

3300–3500 cm⁻¹: N-H and O-H stretching (broad).

-

1650–1680 cm⁻¹: C=N stretching (characteristic of amidoximes).

-

1275 cm⁻¹: C-F stretching (strong).

-

Safety & Handling

-

Hazards: Classified as an irritant (H315, H319).[4] Causes skin and serious eye irritation.[5][4]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amidoxime back to the amide or nitrile over extended periods.[1]

References

-

Matrix Scientific. (n.d.). 3,5-Bis(trifluoromethyl)benzamidoxime Product Data. Retrieved from

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3365-3370. Link

-

Sigma-Aldrich. (n.d.).[1][2] 3,5-Bis(trifluoromethyl)benzamidoxime Safety Data Sheet. Retrieved from

Sources

- 1. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 2. 3,5-双(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)thiobenzamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

The Strategic Application of 3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the incorporation of fluorine atoms is a proven strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile. 3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) serves as a highly specialized, bifunctional building block designed to introduce the privileged 3,5-bis(trifluoromethyl)phenyl pharmacophore into complex molecular architectures.

This technical guide explores the physicochemical properties, mechanistic utility, and synthetic protocols associated with this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes, focusing instead on the causality of experimental design and the self-validating workflows required to successfully deploy this reagent in the synthesis of 1,2,4-oxadiazole bioisosteres.

Physicochemical Profiling & Structural Significance

Before deploying any reagent in a synthetic pathway, its physical parameters and handling requirements must be strictly defined to ensure reproducibility and safety.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters of 3,5-Bis(trifluoromethyl)benzamidoxime, derived from authoritative chemical inventories[1].

| Parameter | Specification |

| Chemical Name | 3,5-Bis(trifluoromethyl)benzamidoxime |

| Synonyms | N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide |

| CAS Number | 72111-09-2 |

| Molecular Formula | C₉H₆F₆N₂O |

| Molecular Weight | 272.15 g/mol |

| Melting Point | 129–132 °C |

| Purity Standard | ≥97% – 98% |

| Storage Conditions | 4 °C, sealed, protected from moisture |

| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant) |

The "CF₃ Magic": Structural Rationale

The utility of this compound lies in its dual functionality:

-

The Amidoxime Moiety: Acts as a versatile dinucleophile, primed for cyclodehydration reactions with carboxylic acids or acyl chlorides to form stable heterocyclic rings[2].

-

The 3,5-Bis(trifluoromethyl)phenyl Group: The two strongly electron-withdrawing -CF₃ groups exert profound inductive and mesomeric effects. In medicinal chemistry, this specific substitution pattern dramatically increases lipophilicity (LogP), enhances passive cellular permeability, and sterically blocks the aromatic ring from cytochrome P450-mediated oxidative metabolism.

Mechanistic Role: The 1,2,4-Oxadiazole Bioisostere

The primary application of 3,5-Bis(trifluoromethyl)benzamidoxime is the construction of 1,2,4-oxadiazoles [2][3]. Esters and amides in drug candidates are often susceptible to rapid enzymatic cleavage in vivo by esterases and peptidases. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere, mimicking the spatial arrangement and hydrogen-bonding profile of an ester/amide while resisting enzymatic degradation.

The synthesis proceeds via a two-stage mechanism: an initial O-acylation of the amidoxime oxygen, followed by a thermally driven intramolecular cyclodehydration to close the aromatic ring[2][4].

Caption: Reaction pathway from amidoxime to 1,2,4-oxadiazole pharmacophore.

Experimental Protocols: Synthesis of 1,2,4-Oxadiazoles

To ensure high yields and prevent the thermal decomposition of starting materials, the synthesis must be approached as a self-validating system. The following protocol details a one-pot, two-step coupling and cyclization workflow[4][5].

Step-by-Step Methodology

Reagents Required:

-

3,5-Bis(trifluoromethyl)benzamidoxime (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step 1: Carboxylic Acid Activation Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise and stir for 30 minutes at room temperature.

-

Causality: EDC/HOBt is chosen over harsh chlorinating agents (like SOCl₂) to prevent degradation of sensitive functional groups. HOBt forms a highly reactive, yet stable, active ester intermediate, suppressing the formation of unreactive N-acyl urea byproducts. DIPEA neutralizes the HCl salt of EDC, ensuring the environment remains basic enough for the amidoxime to act as a nucleophile.

Step 2: O-Acylation Add 3,5-Bis(trifluoromethyl)benzamidoxime to the activated acid mixture. Stir at room temperature for 2 to 4 hours.

-

Self-Validation Check: Do not proceed to heating until this step is verified. Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS. The complete disappearance of the highly polar amidoxime spot and the emergence of a less polar O-acyl intermediate confirms successful coupling.

Step 3: Cyclodehydration Once O-acylation is complete, heat the reaction mixture to 110 °C for 12 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the intramolecular condensation (expulsion of H₂O) required to form the aromatic 1,2,4-oxadiazole ring. DMF is specifically selected as the solvent because its high boiling point (153 °C) safely accommodates this thermal requirement without the need for pressurized vessels[5].

Step 4: Isolation and Aqueous Workup Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3x) and brine (1x).

-

Causality: DMF is highly polar and miscible with both water and organics. Multiple, high-volume water washes are strictly required to pull the DMF and water-soluble urea byproducts out of the organic phase, preventing contamination during purification.

Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel).

Caption: Step-by-step experimental workflow for synthesizing 1,2,4-oxadiazole derivatives.

Analytical & Spectral Characterization

Post-synthesis, the structural integrity of the resulting 1,2,4-oxadiazole must be confirmed. The transformation from the open-chain amidoxime to the closed heterocycle yields distinct spectral signatures[4].

| Analytical Method | Expected Diagnostic Shift / Observation |

| FT-IR Spectroscopy | Disappearance of the broad -NH₂ and -OH stretching bands (3200–3500 cm⁻¹) present in the starting amidoxime. Appearance of strong C=N stretching around 1580–1600 cm⁻¹. |

| ¹H NMR (CDCl₃) | Complete loss of the exchangeable -NH₂ and -OH protons. The aromatic protons of the 3,5-bis(trifluoromethyl)phenyl ring typically appear as a distinct downfield multiplet (δ 8.00–8.50 ppm) due to the strong electron-withdrawing nature of the heterocycle and CF₃ groups. |

| ¹³C NMR (CDCl₃) | The diagnostic quaternary carbons of the newly formed 1,2,4-oxadiazole ring appear far downfield, typically around δ 168.0 ppm (C-3) and δ 175.0 ppm (C-5). |

| Mass Spectrometry (ESI+) | Observation of the [M+H]⁺ molecular ion corresponding to the exact mass of the cyclized product (minus H₂O from the intermediate). |

References

Sources

- 1. 3,5-双(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. scielo.br [scielo.br]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 3,5-Bis(trifluoromethyl)benzamidoxime

[1]

Executive Summary

3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) is a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of two electron-withdrawing trifluoromethyl groups at the meta positions, this compound exhibits unique electronic and lipophilic profiles compared to non-fluorinated benzamidoximes.[1]

Its primary utility lies in its role as a stable, crystalline precursor for 1,2,4-oxadiazoles —bioisosteres of amides and esters that offer improved metabolic stability and membrane permeability in drug candidates.[1] This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and synthetic reactivity, designed to support researchers in optimizing hit-to-lead campaigns.

Molecular Architecture & Identification

The structural integrity of 3,5-Bis(trifluoromethyl)benzamidoxime relies on the stability of the C-CF3 bonds and the amphoteric nature of the amidoxime moiety.

| Identifier | Value |

| IUPAC Name | N'-Hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |

| CAS Number | 72111-09-2 |

| Molecular Formula | C |

| Molecular Weight | 272.15 g/mol |

| SMILES | ON=C(N)c1cc(C(F)(F)F)cc(C(F)(F)F)c1 |

| InChIKey | GGAPMNUHESBFNK-UHFFFAOYSA-N |

Physical Characterization

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Physicochemical Properties Table[1]

| Property | Value / Range | Method/Source |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 129 – 133 °C | Experimental [1][2] |

| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Calculated (XLogP3) [3] |

| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Insoluble in Water | Empirical |

| pKa (Acidic) | ~10.5 (OH group) | Predicted (Hammett Shift) |

| pKa (Basic) | ~3.5 (Amidine N) | Predicted (Hammett Shift) |

Electronic & Lipophilic Analysis

The 3,5-bis(trifluoromethyl) substitution pattern exerts a profound electron-withdrawing effect (

-

Acidity: The acidity of the oxime proton is enhanced relative to unsubstituted benzamidoxime, facilitating deprotonation by mild bases (e.g., K

CO -

Lipophilicity: The fluorination significantly increases the LogP, enhancing the ability of derived pharmacophores to penetrate the blood-brain barrier (BBB) or cell membranes, a key reason for its prevalence in CNS-targeted drug discovery.[1]

Chemical Reactivity & Synthesis[1][4][6][7][8][9]

Synthetic Pathway

The industrial and laboratory standard for synthesis involves the nucleophilic addition of hydroxylamine to 3,5-bis(trifluoromethyl)benzonitrile.[1] This reaction is generally robust but requires careful control of pH to prevent hydrolysis of the nitrile or over-reaction.

Figure 1: Synthetic route from nitrile precursor.[1][2] Note that moisture exclusion is critical to minimize amide byproduct formation.[1]

Tautomerism and Isomerism

Amidoximes exist in equilibrium between the Z (syn) and E (anti) isomers.[1] While the Z-isomer is often stabilized by an intramolecular hydrogen bond between the amine proton and the oxime oxygen, the E-isomer is frequently the reactive species in cyclization reactions.

-

Implication: In NMR analysis (DMSO-

), broad signals for the NH

Primary Application: 1,2,4-Oxadiazole Formation

The most critical application of this compound is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The electron-deficient nature of the phenyl ring accelerates the cyclization with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides).

Protocol Insight: To avoid thermal decomposition (O-N bond cleavage), "one-pot" room temperature protocols using coupling reagents (e.g., EDC/HOBt or T3P) are superior to high-temperature acid chloride methods.[1]

Handling, Safety & Stability (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Storage Protocol:

-

Temperature: Store at 2-8 °C (Refrigerator).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) recommended for long-term purity.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1]

Thermal Stability: Differential Scanning Calorimetry (DSC) data for similar amidoximes suggests an onset of exothermic decomposition shortly above the melting point (>140 °C).[1] Do not heat neat material above 135 °C.

Experimental Characterization (Self-Validating Protocol)

To verify the identity of a purchased or synthesized batch, use the following multi-modal approach.

NMR Spectroscopy

-

F NMR (376 MHz, DMSO-

-

H NMR (400 MHz, DMSO-

Mass Spectrometry

References

-

Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)benzamidoxime.[1][3] Retrieved from

-

Matrix Scientific. Safety Data Sheet & Physical Properties: 3,5-Bis(trifluoromethyl)benzamidoxime. Retrieved from

-

PubChem. Compound Summary for CID 24878639. National Center for Biotechnology Information.[1] Retrieved from [1]

-

Apollo Scientific. Product Analysis: CAS 72111-09-2. Retrieved from

3,5-Bis(trifluoromethyl)benzamidoxime molecular weight and formula

[1][2][3]

Executive Summary

3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical development.[1][2] Characterized by its electron-deficient aromatic core and the reactive amidoxime functionality, it serves as a primary precursor for the synthesis of 1,2,4-oxadiazoles —a vital bioisostere for esters and amides in drug design.

This guide details the physicochemical properties, validated synthetic protocols, structural characterization, and downstream applications of this molecule, providing researchers with a self-contained technical resource.

Physicochemical Specifications

The following data aggregates experimentally verified constants and calculated properties for high-purity research grades.

| Property | Value | Notes |

| IUPAC Name | N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide | Also cited as 3,5-Bis(trifluoromethyl)benzamide oxime |

| CAS Registry Number | 72111-09-2 | |

| Molecular Formula | C₉H₆F₆N₂O | |

| Molecular Weight | 272.15 g/mol | Exact Mass: 272.0384 |

| Melting Point | 129–133 °C | Crystalline solid |

| Appearance | White to off-white powder | |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; soluble in dilute acid/base |

| pKa (Calculated) | ~11.5 (Amidoxime OH) | Weakly acidic |

Synthetic Methodology

The synthesis of 3,5-bis(trifluoromethyl)benzamidoxime is a nucleophilic addition reaction, typically converting the corresponding nitrile into the amidoxime using hydroxylamine.

Reaction Pathway

The transformation proceeds via the attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group.

Figure 1: Synthetic pathway from nitrile precursor to amidoxime product.[2]

Validated Experimental Protocol

Objective: Synthesis of 3,5-bis(trifluoromethyl)benzamidoxime on a 10 mmol scale.

Reagents:

-

3,5-Bis(trifluoromethyl)benzonitrile (2.39 g, 10 mmol)[2]

-

Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (2.08 g, 30 mmol, 3.0 eq)[2]

-

Sodium carbonate (Na₂CO₃) (1.59 g, 15 mmol, 1.5 eq) or Triethylamine (TEA)[2]

-

Solvent: Ethanol/Water (2:1 v/v) or Methanol[2]

Procedure:

-

Preparation: Dissolve Hydroxylamine HCl and Na₂CO₃ in water (10 mL) and stir for 15 minutes to generate free hydroxylamine.

-

Addition: Dissolve the nitrile (2.39 g) in Ethanol (20 mL) and add it to the aqueous hydroxylamine solution.

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C) or maintain at 60 °C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3) for the disappearance of the nitrile spot.[2]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove volatile organic solvent (EtOH) under reduced pressure.[2]

-

The product often precipitates upon cooling/concentration.[2] Add cold water (20 mL) to complete precipitation.[2]

-

Filter the white solid and wash with cold water (2 x 10 mL) to remove salts.[2]

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary. Dry in a vacuum oven at 45 °C.

Yield Expectation: 85–95% (White crystalline solid).[2]

Structural Characterization

Accurate identification relies on NMR spectroscopy, distinguishing the aromatic core from the amidoxime functionality.

Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts are referenced to TMS (0 ppm) in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.1–10.3 ppm (s, 1H): N-OH proton.[2] Typically a broad singlet, deshielded by the oxygen and anisotropic effects.

-

δ 8.4–8.6 ppm (s, 2H): Aromatic protons at positions 2 and 6 .[2] These are magnetically equivalent and heavily deshielded by the two ortho-CF₃ groups.[2]

-

δ 8.1–8.3 ppm (s, 1H): Aromatic proton at position 4 .[2]

-

δ 6.0–6.2 ppm (s, 2H): NH₂ protons.[2] Broad singlet, exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150 ppm: Amidoxime C=N carbon.[2]

-

δ ~135 ppm: Aromatic quaternary carbon (C1).[2]

-

δ ~131 ppm (q, J ≈ 33 Hz): Aromatic carbons bearing CF₃ (C3, C5).[2]

-

δ ~127 ppm: Aromatic carbons (C2, C6).[2]

-

δ ~123 ppm (q, J ≈ 272 Hz): CF₃ carbons (Coupling to F).[2]

-

δ ~124 ppm: Aromatic carbon (C4).[2]

¹⁹F NMR:

-

δ -61 to -63 ppm: Strong singlet corresponding to the equivalent -CF₃ groups.[2]

Applications & Reactivity

The primary utility of 3,5-bis(trifluoromethyl)benzamidoxime lies in its role as a precursor for heterocyclic synthesis, specifically 1,2,4-oxadiazoles .[2]

Synthesis of 1,2,4-Oxadiazoles

This transformation is a cornerstone of medicinal chemistry, creating a stable, lipophilic bioisostere for esters or amides. The reaction involves coupling the amidoxime with a carboxylic acid derivative (acid chloride, ester, or activated acid).

Mechanism: O-Acylation followed by dehydration/cyclization.[2]

Figure 2: Cyclization workflow for generating pharmacologically active 1,2,4-oxadiazoles.[2]

Specific Industry Applications[3]

-

Drug Discovery (CETP Inhibitors): The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" that enhances lipophilicity and metabolic stability.[2] It is frequently used in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating dyslipidemia.[2]

-

Antiparasitics: Benzamidoxime derivatives have shown efficacy as prodrugs for amidines, improving oral bioavailability against targets like Trypanosoma and Plasmodium.[2]

-

Material Science: Used as a monomer or modifier in the synthesis of fluorinated poly(oxadiazole) resins, which exhibit high thermal stability and low dielectric constants.[2]

Safety & Handling (MSDS Highlights)

References

-

Sigma-Aldrich. (2024).[2] Product Specification: 3,5-Bis(trifluoromethyl)benzamidoxime.[1][2] Link

-

PubChem. (2024).[1][2] Compound Summary: 3,5-Bis(trifluoromethyl)benzamidoxime (CID 24878639).[1][2] National Library of Medicine.[2] Link

-

Bureau International des Poids et Mesures (BIPM). (2019).[2] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (Provides authoritative NMR shifts for the aromatic core). Link

-

Matrix Scientific. (2023). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamidoxime. Link

-

Walsh Medical Media. (2016).[2] Pharmacological Potential of Benzamide Analogues. (Contextualizes the bioactivity of the 3,5-bis(CF3) moiety). Link

A Comprehensive Spectroscopic and Analytical Guide to 3,5-Bis(trifluoromethyl)benzamidoxime

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Bis(trifluoromethyl)benzamidoxime, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring make this compound a valuable synthon for the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for its quality control and for understanding its reactivity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering predicted and literature-derived spectroscopic data, detailed analytical protocols, and expert interpretation.

Molecular Structure and Properties

3,5-Bis(trifluoromethyl)benzamidoxime possesses a central benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and an amidoxime group at the 1 position. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical and spectroscopic properties of the molecule.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 3,5-Bis(trifluoromethyl)benzamidoxime.

Interpretation of Predicted Fragments:

-

m/z 272: Molecular ion peak [M]⁺˙.

-

m/z 255: Loss of a hydroxyl radical (•OH).

-

m/z 256: Loss of an amino radical (•NH₂).

-

m/z 213: Loss of the entire amidoxime group as neutral HNOH, leading to the 3,5-bis(trifluoromethyl)phenyl cation. This is expected to be a prominent peak.

-

m/z 76: A fragment corresponding to the benzyne radical cation, resulting from the loss of both trifluoromethyl groups from the aromatic ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. For more detailed fragmentation studies, a tandem mass spectrometer (MS/MS) can be used.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 3,5-Bis(trifluoromethyl)benzamidoxime.

Potential Therapeutic Targets of Benzamidoxime Compounds: A Technical Guide

Executive Summary: The Pharmacophore & The Prodrug Strategy

Benzamidoxime compounds represent a sophisticated medicinal chemistry strategy designed primarily to overcome the bioavailability barriers of amidines . While amidines (R-C(=NH)NH2) are potent pharmacophores capable of high-affinity binding to serine proteases and DNA minor grooves, their high basicity (pKa ~11-12) renders them positively charged at physiological pH, resulting in poor intestinal absorption.

The benzamidoxime moiety (R-C(=NOH)NH2) serves as a less basic (pKa ~5-6), more lipophilic bioisostere. Upon oral administration, these "masked" cations are absorbed and subsequently reduced by the Mitochondrial Amidoxime Reducing Component (mARC) system to release the active amidine drug.[1][2]

However, recent data indicates that benzamidoximes are not merely transient prodrugs; specific derivatives exhibit direct therapeutic activity against immune checkpoints (PD-L1) and leukemia cell lines, expanding their utility beyond simple delivery vehicles.

The Activation Engine: The mARC Enzyme System[3]

To understand the therapeutic efficacy of any benzamidoxime-based candidate, one must first validate its bioactivation. The reduction is not performed by Cytochrome P450s (which typically oxidize), but by a specialized molybdenum-containing enzyme system.

Mechanism of Action

The reduction of the N-hydroxylated bond requires a three-component electron transport chain located on the outer mitochondrial membrane:

-

NADH-Cytochrome b5 Reductase (CYB5R): Extracts electrons from NADH.[1][3][4][5]

-

Cytochrome b5 (CYB5B): Acts as the electron carrier.

-

mARC (mARC1/mARC2): The terminal molybdoenzyme that binds the benzamidoxime substrate and catalyzes the N-reduction to the amidine.

Visualization of the Activation Pathway

Caption: The electron transport chain from NADH to mARC required for benzamidoxime bioactivation.

Primary Therapeutic Targets (Prodrug Mode)

When acting as prodrugs, the therapeutic target is defined by the liberated amidine.[1] These targets fall into two primary classes: Serine Proteases and DNA.[4]

Antithrombotic Targets: Factor IIa and Factor Xa

The most validated application of benzamidoximes is in anticoagulation. The benzamidine moiety mimics the side chain of arginine, allowing it to bind into the S1 specificity pocket of trypsin-like serine proteases.

-

Target: Thrombin (Factor IIa)

-

Mechanism: The active amidine forms a salt bridge with Asp189 at the bottom of the S1 pocket, inhibiting the cleavage of fibrinogen to fibrin.

-

Case Study (Ximelagatran): Ximelagatran is the bis-benzamidoxime prodrug of melagatran. While effective, it highlighted a critical safety parameter: the stability of the N-O bond and potential idiosyncratic liver toxicity, likely linked to reductive stress or intermediate metabolites.

Antimicrobial & Antiprotozoal Targets: DNA Minor Groove

Aromatic diamidines (e.g., Pentamidine) are essential for treating Trypanosoma brucei (Sleeping Sickness), Leishmania, and Pneumocystis jirovecii pneumonia.

-

Target: AT-rich regions of the DNA Minor Groove.

-

Mechanism: The dicationic amidine molecule inserts into the minor groove, displacing water and disrupting DNA-protein interactions (e.g., transcription factors) or inhibiting topoisomerases.

-

Benzamidoxime Advantage: Pentamidine has poor oral bioavailability.[4] The diamidoxime derivative (Pentamidine-Dox) and its ester variants (e.g., diacetyldiamidoximeester) are orally active, converted by mARC in the liver to the active trypanocide.

Table 1: Comparative Physicochemical Properties

| Property | Benzamidine (Active) | Benzamidoxime (Prodrug) | Impact on Therapeutics |

| pKa | 11.0 - 12.0 | 5.0 - 6.0 | Prodrug is neutral at intestinal pH (7.4), enhancing passive diffusion. |

| LogP | Low (Hydrophilic) | Moderate (Lipophilic) | Prodrug crosses lipid bilayers; Active drug stays trapped in blood/parasite.[4] |

| Charge (pH 7.4) | Cationic (+) | Neutral (0) | Cationic charge is required for Target Binding (Asp189 or DNA backbone). |

Emerging Direct Targets (Non-Prodrug Mode)

Recent high-fidelity screens have identified targets where the benzamidoxime moiety binds directly, without need for reduction.

Immuno-Oncology: PD-L1[5]

-

Compound: VIS310 (Benzamidoxime derivative).[4]

-

Mechanism: Small molecule inhibition of the PD-1/PD-L1 interaction.[6]

-

Technical Insight: The binding is pH-dependent .[6] The benzamidoxime moiety allows for higher potency in the acidic tumor microenvironment (pH 6.5) compared to physiological pH.[4] This "pH-sensing" capability reduces off-target immune activation in healthy tissue.

Leukemia: Apoptosis Induction[5]

-

Target: Unknown (Phenotypic observation in Jurkat and HL-60RG cells).

-

Observation: N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives induce transient cell-cycle delay and subsequent apoptosis.[7][8]

-

Distinction: Unlike the antithrombotic effect, this activity appears distinct from the simple liberation of a benzamidine, suggesting the N-hydroxy structure itself interacts with apoptotic signaling machinery or generates NO species via oxidative pathways.

Experimental Protocols for Validation

As a scientist developing these compounds, you must validate both the bioactivation (prodrug efficiency) and the target engagement .

Protocol: Microsomal Reduction Assay (mARC Activity)

Purpose: To quantify the conversion rate of benzamidoxime to benzamidine.

-

Preparation:

-

Incubation System:

-

Execution:

-

Pre-incubate mixture at 37°C for 5 mins.

-

Add NADH to start reaction.[4]

-

Incubate for 15–30 mins.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

-

Analysis:

Protocol: Thrombin Inhibition Assay (Chromogenic)

Purpose: To verify that the PRODRUG is inactive and the METABOLITE is active.

-

Reagents: Human Thrombin, Chromogenic Substrate (e.g., S-2238).

-

Workflow:

-

Readout: Monitor Absorbance at 405 nm (pNA release) kinetically for 10 mins.

-

Validation Criteria:

Logic Diagram: Therapeutic Development Workflow

Caption: Decision tree for categorizing benzamidoxime candidates as prodrugs or direct inhibitors.

References

-

Clement, B., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[1][9] Journal of Biological Chemistry.[10][4][9] Link

-

Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][10][11][12] Drug Metabolism Reviews.[4] Link

-

Eriksson, B.I., et al. (2003). Ximelagatran versus warfarin for stroke prevention in patients with nonvalvular atrial fibrillation.[4] Journal of the American College of Cardiology. Link

-

Clement, B., & Reuter, S. (2023).[1] The History of mARC. Molecules.[10][3][4][8][9][13][14][15][16][17][18][19] Link

-

Musso, D.L., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency.[6] International Journal of Molecular Sciences.[4] Link

-

Kitamura, Y., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.[7][8] Anticancer Research.[4][7] Link

-

Kotthaus, J., et al. (2011). New prodrugs of the antiprotozoal drug pentamidine.[15][20][21] ChemMedChem.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency [mdpi.com]

- 7. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One moment, please... [imoa.info]

- 13. Non-amidine-containing 1,2-dibenzamidobenzene inhibitors of human factor Xa with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacetyldiamidoximeester of pentamidine, a prodrug for treatment of protozoal diseases: synthesis, in vitro and in vivo biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Pneumocystis activities of aromatic diamidoxime prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nanobioletters.com [nanobioletters.com]

- 19. Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New prodrugs of the antiprotozoal drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US9662308B2 - Orally bioavailable pentamidine prodrugs for the treatment of diseases - Google Patents [patents.google.com]

Review of Trifluoromethylated Compounds in Medicinal Chemistry

Executive Summary: The "Privileged" Motif

The trifluoromethyl group (

This guide provides a technical deep-dive into the physicochemical rationale, synthetic pathways, and medicinal chemistry applications of trifluoromethylated compounds.

Physicochemical Impact: The Fluorine Effect

The utility of the

Comparative Metrics

To understand the impact of

Table 1: Physicochemical Parameter Comparison

| Substituent | Van der Waals Radius (Å) | Hammett Constant ( | Hansch Lipophilicity ( | Bond Dissociation Energy (kcal/mol) |

| Hydrogen (-H) | 1.20 | 0.00 | 0.00 | ~98 (C-H) |

| Methyl (-CH | 2.00 | -0.17 | 0.56 | ~88 (C-C) |

| Chloro (-Cl) | 1.75 | 0.23 | 0.71 | ~81 (C-Cl) |

| Trifluoromethyl (-CF | 2.70 | 0.54 | 0.88 | ~116 (C-F) |

-

Electronic Effect (

): The strong electron-withdrawing nature ( -

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). Replacing a metabolically labile C-H bond with C-F effectively blocks oxidative metabolism (e.g., by Cytochrome P450s), a strategy known as "metabolic blocking."

-

Lipophilicity (

): The high

Synthetic Methodologies: Protocols & Decision Making

The introduction of

Decision Tree: Selecting the Right Method

Figure 1: Synthetic Strategy Decision Tree for Trifluoromethylation.

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Target: Conversion of a ketone to a tertiary trifluoromethyl carbinol.

Reagent: Trimethyl(trifluoromethyl)silane (

-

Mechanism: The fluoride source (initiator) attacks the silicon atom of

, generating a pentacoordinate silicon species that releases the unstable

Experimental Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon.

-

Reagents: Add the ketone substrate (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C. Add

(1.2 equiv) via syringe. -

Initiation: Add a catalytic amount of TBAF (Tetrabutylammonium fluoride, 0.01 - 0.1 equiv) or CsF. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

-

Workup: The intermediate is a silyl ether. Add 1M HCl or TBAF (1.0 equiv) to hydrolyze the silyl group. Stir for 30 mins. Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography.

Protocol B: Electrophilic Trifluoromethylation (Togni Reagent)

Target: Trifluoromethylation of an indole or enolate. Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

Mechanism: Hypervalent iodine acts as a leaving group, transferring the electrophilic

equivalent to electron-rich centers.

Experimental Workflow:

-

Setup: Standard glass vial with magnetic stir bar (no strict inert atmosphere required for Togni reagent itself, but recommended for substrate).

-

Reagents: Dissolve Indole substrate (1.0 equiv) in MeOH or Acetonitrile.

-

Catalyst: Add Lewis Acid catalyst (e.g.,

or CuI, 0.1 equiv) if activating a less reactive arene. For activated enamines, no catalyst is needed. -

Addition: Add Togni Reagent (1.2 equiv) in one portion.

-

Reaction: Stir at RT for 2-12 hours. Monitor by TLC.[1]

-

Workup: Remove solvent in vacuo. Redissolve in DCM, wash with saturated

. -

Purification: Column chromatography (Hexanes/EtOAc).

Protocol C: Radical Trifluoromethylation (Photoredox/Langlois)

Target: C-H Trifluoromethylation of heterocycles (e.g., pyridine, pyrrole).

Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,

-

Mechanism: Oxidative radical generation. A photocatalyst oxidizes the sulfinate to a radical, which releases

to generate

Experimental Workflow:

-

Setup: Glass vial with a septum, placed in a photoreactor (Blue LED, ~450 nm).

-

Reagents: Add Heterocycle (1.0 equiv), Langlois Reagent (2.0 - 3.0 equiv).

-

Catalyst: Add Photocatalyst (e.g., Eosin Y or

, 1-2 mol%). -

Oxidant: Add t-Butyl Hydroperoxide (TBHP) (2.0 equiv) as the terminal oxidant.

-

Solvent: DMSO/Water (4:1 mixture).

-

Reaction: Sparge with Argon for 10 mins. Irradiate with Blue LED at RT for 12-24 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

Case Studies in Drug Discovery

Fluoxetine (Prozac): Potency & Selectivity

Fluoxetine represents the archetypal success of the trifluoromethyl group.

-

Structure: A phenoxyphenylpropylamine core with a para-trifluoromethyl group.

-

Role of

:-

Metabolic Blocking: The para position of the phenyl ring is a metabolic hotspot for hydroxylation. Substituting

with -

Selectivity: The lipophilic

group fits into a hydrophobic pocket in the Serotonin Transporter (SERT), enhancing binding affinity 6-fold compared to the non-fluorinated analog.

-

Celecoxib (Celebrex): Specificity

-

Target: COX-2 Selective Inhibitor.

-

Role of

: The bulky

Mechanism of Action: Metabolic Blocking

The following diagram illustrates how the

Figure 2: Mechanism of Metabolic Blocking by Trifluoromethylation.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link

-

Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. BenchChem Protocols, 2025. Link

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 2014.[5] Link

-

Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Missouri S&T, 2025. Link

-

Trifluoromethyl group. Wikipedia, 2025. Link

Sources

Methodological & Application

Comprehensive Analytical Characterization of 3,5-Bis(trifluoromethyl)benzamidoxime

An Application Note and Protocol Guide:

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3,5-Bis(trifluoromethyl)benzamidoxime, a key fluorinated intermediate in pharmaceutical and materials science research. The unique chemical properties imparted by the trifluoromethyl groups necessitate robust and precise analytical methods to ensure identity, purity, and stability.[1][2] This guide outlines methodologies employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for unambiguous structural elucidation. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen parameters, ensuring methodological integrity and reliable data generation.

Introduction and Physicochemical Profile

3,5-Bis(trifluoromethyl)benzamidoxime is a specialized organic compound whose utility stems from the presence of two trifluoromethyl (-CF₃) groups on the aromatic ring. These groups are known to significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules, making them valuable in drug discovery and the development of advanced agrochemicals.[1] Given its role as a critical building block, a thorough analytical characterization is paramount.

The analytical challenge lies in the molecule's unique combination of a polar amidoxime head and a highly fluorinated, nonpolar aromatic tail. This guide provides a multi-faceted approach to address this challenge.

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzamidoxime

| Property | Value | Source |

| CAS Number | 72111-09-2 | [3][4] |

| Molecular Formula | C₉H₆F₆N₂O | [3][5] |

| Molecular Weight | 272.15 g/mol | [3][5] |

| Melting Point | 129-132 °C | [3] |

| Appearance | White to off-white crystalline solid | Inferred |

| InChI Key | GGAPMNUHESBFNK-UHFFFAOYSA-N | [3] |

Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, leveraging the hydrophobic interactions of the bis(trifluoromethyl)phenyl moiety with the stationary phase.

Causality of Method Design:

-

C18 Column: The octadecylsilane stationary phase provides strong hydrophobic retention for the fluorinated aromatic ring.

-

Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography. Acetonitrile is a strong organic solvent that effectively elutes the analyte. A gradient is employed to ensure good separation of early-eluting polar impurities and later-eluting nonpolar impurities.

-

UV Detection (254 nm & 270 nm): The aromatic ring provides strong UV absorbance. Monitoring at multiple wavelengths can help distinguish between impurities with different chromophores.

Caption: Workflow for HPLC purity analysis.

Protocol 1: HPLC Purity Determination

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (see Table 2) until a stable baseline is achieved.

-

Standard Preparation: Accurately weigh approximately 5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock standard.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

-

Injection: Inject 10 µL of the prepared sample onto the HPLC system.

-

Data Analysis: Record the chromatogram for 20 minutes. Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. The polar N-H and O-H bonds in the amidoxime group can cause peak tailing and poor chromatographic performance.[6] Derivatization is therefore recommended to improve volatility and thermal stability.[7]

Causality of Method Design:

-

Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA replaces the active hydrogens on the amidoxime group with nonpolar trimethylsilyl (TMS) groups. This increases volatility and reduces interactions with active sites in the GC system.[7]

-

Split/Splitless Inlet: A split injection is used to avoid overloading the column, ensuring sharp peaks.

-

DB-5ms Column: This low-polarity column is robust and provides excellent separation for a wide range of derivatized compounds.

-

Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.

Caption: Workflow for GC-MS analysis with derivatization.

Protocol 2: GC-MS Identification

-

Sample Derivatization: Place approximately 1 mg of the sample in a 2 mL GC vial. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Allow to cool to room temperature.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Interpretation: Analyze the resulting total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the di-TMS derivative of the target molecule. Fragmentation patterns involving the loss of methyl groups (-15 Da) and the TMS group (-73 Da) are expected.

Table 3: GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temp. | 280 °C |

| Injection | 1 µL, Split ratio 20:1 |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 550 m/z |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are required for full characterization.

Expected Spectral Features:

-

¹H NMR: The aromatic region should show two signals corresponding to the protons on the ring. The protons on the amidoxime group (-NH₂ and -OH) may appear as broad singlets and their chemical shift can be concentration-dependent and affected by exchange with residual water in the solvent. The aromatic protons are expected in the δ 8.0-8.5 ppm range.[8]

-

¹³C NMR: The spectrum will be characterized by the two signals for the trifluoromethyl carbons, which will appear as quartets due to C-F coupling. The aromatic carbons attached to the -CF₃ groups will also show quartet splitting.[9]

-

¹⁹F NMR: A single resonance is expected for the six equivalent fluorine atoms of the two -CF₃ groups.

Protocol 3: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8][9] DMSO-d₆ is often a good choice as it can help resolve exchangeable protons.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Referencing: Reference the spectra to the residual solvent signal (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]

-

Spectral Interpretation: Assign all signals based on their chemical shift, integration, multiplicity, and correlation in 2D NMR experiments (COSY, HSQC) if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol 4: FTIR Analysis

-

Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Analysis: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and collect the spectrum.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (see Table 4).

Table 4: Expected FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (oxime) | 3200 - 3600 (broad) | Stretching |

| N-H (amine) | 3300 - 3500 (two bands) | Asymmetric & Symmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N (oxime) | 1640 - 1690 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Ring Stretching |

| C-F (trifluoromethyl) | 1100 - 1350 (strong, multiple bands) | Stretching |

| N-O (oxime) | 930 - 960 | Stretching |

Integrated Analytical Strategy

A single analytical technique is often insufficient for complete characterization. The strength of this guide lies in its integrated approach, where data from orthogonal methods are combined to build a complete profile of the molecule.

Caption: Integrated workflow for comprehensive characterization.

This synergistic approach ensures a self-validating system. For instance, the molecular weight determined by GC-MS must match the molecular formula confirmed by NMR and elemental analysis (if performed). The functional groups identified by FTIR must be consistent with the structural fragments assigned in the NMR and mass spectra. The purity value obtained by HPLC provides confidence in the results from spectroscopic methods, ensuring that the characterized material is indeed the target compound and not a mixture.

References

-

3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927. PubChem. Available from: [Link]

-

3,5-Bis(trifluoromethyl)benzamide. Cheméo. Available from: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

-

3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099. PubChem. Available from: [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. Available from: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. Available from: [https://www.researchgate.net/publication/351862599_Synthesis_Characterization_and_DFT_Studies_of_N-35-Bis trifluoromethylbenzylstearamide]([Link] trifluoromethylbenzylstearamide)

-

3,5-Bis(trifluoromethyl)benzylamine. SpectraBase. Available from: [Link]

-

3,5-Bis(trifluoromethyl)benzamide. Inxight Drugs. Available from: [Link]

-

3,5-bis(trifluoromethyl)benzamidoxime. Sinfoo Biotech. Available from: [Link]

-

Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. Available from: [Link]

Sources

- 1. 3,5-Bis(trifluoromethyl)benzamide (22227-26-5) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Bis(trifluoromethyl)benzamidoxime 97 72111-09-2 [sigmaaldrich.com]

- 4. 72111-09-2 Cas No. | 3,5-Bis(trifluoromethyl)benzamidoxime | Apollo [store.apolloscientific.co.uk]

- 5. 3,5-bis(trifluoromethyl)benzamidoxime,(CAS# 72111-09-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. bipm.org [bipm.org]

- 9. mdpi.com [mdpi.com]

Advanced Application Note & Protocols: 3,5-Bis(trifluoromethyl)benzamide in Materials Science and Drug Development

Executive Summary & Mechanistic Overview

3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5) is a highly specialized, versatile building block utilized at the cutting edge of both pharmaceutical drug discovery and advanced materials science[1][2]. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts profound physicochemical changes to molecular architectures.

From a mechanistic standpoint, the two trifluoromethyl (–CF₃) groups exert a powerful electron-withdrawing inductive effect. In drug design, this significantly lowers the pKa of adjacent functional groups, enhances lipophilicity (logP), and provides robust steric shielding against cytochrome P450-mediated oxidative metabolism[1][3]. In materials science, the strong carbon-fluorine bonds (approx. 480 kJ/mol) and the bulky nature of the –CF₃ groups disrupt polymer chain packing. This increases the free volume of the resulting polymer, dramatically lowering both the dielectric constant (low-k) and the refractive index, while imparting exceptional thermal stability and hydrophobicity[1][4]. Furthermore, the enhanced acidity of the amide protons makes this compound an exceptional hydrogen-bond donor, a property widely exploited in the design of chiral organocatalysts (e.g., epi-quinine derivatives) for asymmetric synthesis[5].

Physicochemical Profiling

To effectively utilize 3,5-Bis(trifluoromethyl)benzamide, researchers must account for its unique quantitative properties. The table below summarizes critical data and the causality behind its application behavior.

| Property | Value | Causality / Impact in Application |

| CAS Number | 22227-26-5 | Standard identifier for procurement and regulatory tracking[1]. |

| Molecular Weight | 257.13 g/mol | Optimal low-molecular-weight scaffold for small-molecule API synthesis[6]. |

| Melting Point | 160 – 165 °C | High thermal stability driven by strong, directional intermolecular hydrogen bonding[7]. |

| LogP (Estimated) | ~3.1 | Enhances lipophilicity, driving superior cell membrane permeability in targeted therapies[6]. |

| Electronic Effect | Strongly Electron-Withdrawing | Lowers amide pKa; increases H-bond donor strength; stabilizes reactive intermediates (e.g., isocyanates)[1][4]. |

Application Area 1: Pharmaceutical Development (API Synthesis)

In medicinal chemistry, 3,5-Bis(trifluoromethyl)benzamide is a critical precursor for synthesizing the 1,2,4-triazole core of advanced therapeutics, most notably the FDA-approved drug Selinexor , a selective inhibitor of nuclear export (SINE)[3]. The electron-deficient nature of the benzamide accelerates condensation reactions, while the resulting bis(CF₃)phenyl group fits precisely into the hydrophobic binding pocket of the Exportin 1 (XPO1) protein.

Fig 1: Workflow for synthesizing the XPO1 inhibitor Selinexor from 3,5-Bis(CF3)benzamide.

Protocol A: Synthesis of the Selinexor 1,2,4-Triazole Intermediate

This self-validating protocol details the conversion of the benzamide into the pharmacologically active triazole core.

Step 1: Imine Formation

-

Suspend 3,5-Bis(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Mechanistic Choice: Reflux the mixture at 110 °C for 2–3 hours. Causality: The highly electron-withdrawing –CF₃ groups reduce the nucleophilicity of the amide nitrogen. Elevated temperatures are required to drive the condensation with DMF-DMA to completion[3].

-

Remove the toluene under reduced pressure to yield the intermediate imine as a crystalline solid.

Step 2: Hydrazine Cyclization

-

Dissolve the crude imine in absolute ethanol.

-

Add the target substituted hydrazine (1.1 eq) and a catalytic amount of glacial acetic acid (HOAc).

-

Mechanistic Choice: Heat the reaction to 50–55 °C for 4 hours. Causality: The HOAc protonates the imine nitrogen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine, which subsequently cyclizes to form the 1,2,4-triazole ring[3].

-

Validation: Monitor via TLC (Hexane/EtOAc). The successful formation of the triazole is accompanied by the evolution of dimethylamine gas and a distinct shift in the Rf value.

Application Area 2: Advanced Materials (Fluorinated Polyurethanes)

In materials science, 3,5-Bis(trifluoromethyl)benzamide is utilized to synthesize 3,5-bis(trifluoromethyl)phenyl isocyanate[4][8]. This isocyanate is a premium monomer used to formulate high-performance fluorinated polyurethanes and specialty coatings. The introduction of this bulky fluorinated monomer reduces the dielectric constant of the polymer and provides extreme resistance to chemical degradation[4].

Fig 2: Phosgene-free synthesis of fluorinated polyurethane coatings via isocyanate intermediate.

Protocol B: Phosgene-Free Synthesis of Fluorinated Polyurethane Precursors

This protocol outlines a modern, green-chemistry approach to generating the isocyanate monomer without highly toxic phosgene gas.

Step 1: Oxidative Hofmann Rearrangement

-

In a dry, argon-purged Schlenk flask, dissolve 3,5-Bis(trifluoromethyl)benzamide (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) in a single portion at room temperature.

-

Mechanistic Choice: Warm the mixture to 60 °C for 3 hours. Causality: PIDA (a hypervalent iodine reagent) acts as a mild oxidant to initiate the Hofmann rearrangement. This is explicitly chosen over classical Br₂/NaOH conditions to avoid harsh alkaline environments that could trigger unwanted hydrolysis of the amide or nucleophilic aromatic substitution of the sensitive fluorine atoms.

-

Validation: The reaction will transition from a cloudy suspension to a clear, pale-yellow solution, confirming the migration of the aryl group to the nitrogen and the formation of the isocyanate.

Step 2: In Situ Polymerization

-

Cool the solution to room temperature. Add a selected polyol (e.g., polycaprolactone diol) and 0.1 mol% of Dibutyltin dilaurate (DBTDL) catalyst.

-

Stir at 50 °C for 12 hours. The resulting fluorinated polyurethane can be precipitated in cold methanol, yielding a material with high free volume, low surface energy, and exceptional thermal stability[4][8].

References

- Vulcanchem - 3,5-Bis(trifluoromethyl)

- MDPI - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Chem-Impex - 3,5-Bis(trifluoromethyl)

- ACS Organic Letters - Catalytic Activity of epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide in Asymmetric Nitro-Michael Reaction of Furanones.

- PubChem - 3,5-Bis(trifluoromethyl)benzamide | CID 519927 - Chemical and Physical Properties.

Sources

- 1. 3,5-Bis(trifluoromethyl)benzamide (22227-26-5) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Pannellum [its.uark.edu]

Troubleshooting & Optimization

Optimizing reaction conditions for 3,5-Bis(trifluoromethyl)benzamidoxime synthesis

Technical Support Center: 3,5-Bis(trifluoromethyl)benzamidoxime Synthesis

Welcome to the technical support guide for the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3,5-Bis(trifluoromethyl)benzamidoxime?

The most common and direct method is the reaction of 3,5-Bis(trifluoromethyl)benzonitrile with hydroxylamine.[1] This is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.

-

Starting Material: 3,5-Bis(trifluoromethyl)benzonitrile[2][3]

-

Reagent: Hydroxylamine (often from Hydroxylamine Hydrochloride)

-

Base: An organic or inorganic base such as triethylamine, sodium carbonate, or sodium bicarbonate.[1][4]

-

Solvent: Protic solvents like ethanol, methanol, or aqueous mixtures are standard.[1][5]

The general transformation is illustrated below.

Caption: General reaction for amidoxime synthesis.

Q2: Why is 3,5-Bis(trifluoromethyl)benzamide a common byproduct?

The formation of the corresponding amide is a well-documented side reaction, particularly for aromatic nitriles bearing strong electron-withdrawing groups like trifluoromethyl (CF₃).[1][6] These groups make the carbon atom of the nitrile highly electrophilic. Hydroxylamine is an ambident nucleophile, meaning it can attack with either its nitrogen or oxygen atom. While attack by the nitrogen atom leads to the desired amidoxime, attack by the oxygen atom can initiate a pathway that, after rearrangement and reaction with another hydroxylamine molecule, yields the amide.[6]

Q3: What are the most critical parameters to control for a successful synthesis?

Success hinges on balancing the reaction rate with the suppression of side products. The key parameters are:

-

Temperature: Higher temperatures increase the reaction rate but can also promote the formation of the amide byproduct.[1]

-

Base: The choice and stoichiometry of the base are crucial. It must be strong enough to deprotonate hydroxylamine hydrochloride but mild enough to avoid promoting side reactions. Triethylamine is a common choice.[4][5]

-

Solvent System: The polarity and protic nature of the solvent (e.g., ethanol, water) can influence the reaction pathway and solubility of intermediates.[1]

-

Reagent Stoichiometry: Using an excess of hydroxylamine can help drive the reaction to completion, which is especially useful for less reactive nitriles.[1]

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted 3,5-Bis(trifluoromethyl)benzonitrile even after extended reaction times. What steps can I take?

A: This indicates that the reaction conditions are not sufficiently forcing to drive the conversion. Here are several proven strategies:

-

Increase Reaction Temperature: Many amidoxime syntheses are performed at elevated temperatures. Gently refluxing the reaction mixture in a solvent like ethanol is a standard approach to increase the reaction rate.[1] Monitor the reaction progress to avoid potential decomposition or an increase in side products.

-

Increase Reagent Stoichiometry: For stubborn nitriles, using a larger excess of hydroxylamine hydrochloride (e.g., 2.0-3.0 equivalents) and the corresponding amount of base can push the equilibrium towards the product.[1]

-

Verify Reagent Quality: Ensure that the hydroxylamine hydrochloride is fresh and has been stored properly. Decomposition of the reagent will lead to poor results.

-

Consider Alternative Energy Sources: For rapid optimization, microwave or ultrasonic irradiation has been shown to dramatically reduce reaction times and improve yields in amidoxime synthesis.[1][7]

Problem: Excessive Formation of Amide Byproduct

Q: My primary isolated product is 3,5-Bis(trifluoromethyl)benzamide, not the desired amidoxime. How can I suppress this side reaction?